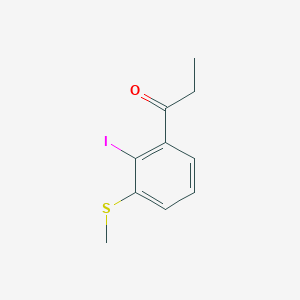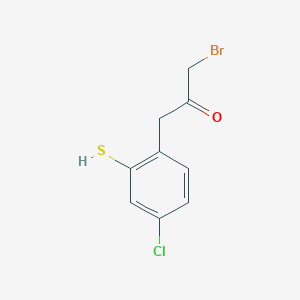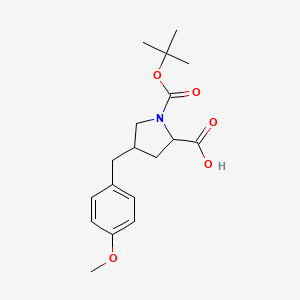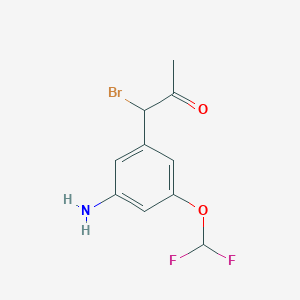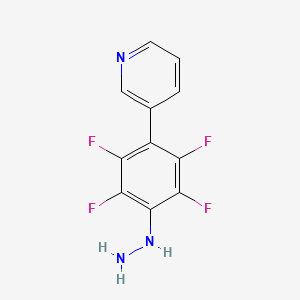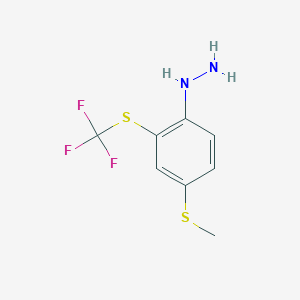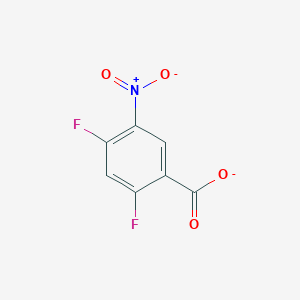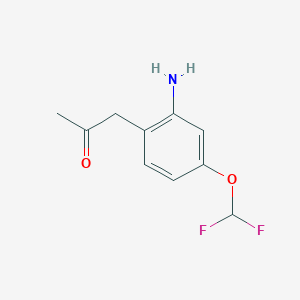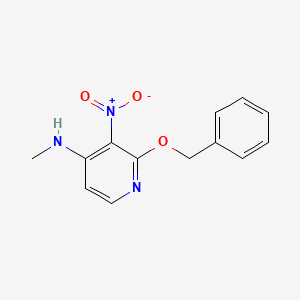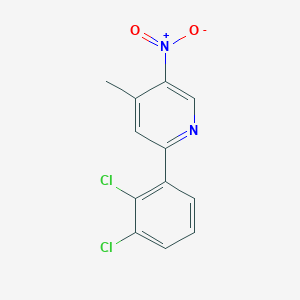
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methyl group on the pyridine ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine typically involves the nitration of 2-(2,3-Dichlorophenyl)-4-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(2,3-Dichlorophenyl)-4-methyl-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2,3-Dichlorophenyl)-4-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity to biological targets, while the chlorine atoms can affect its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
2-(2,3-Dichlorophenyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2,3-Dichlorophenyl)-5-nitropyridine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
2-(2,3-Dichlorophenyl)-4-methyl-3-nitropyridine:
Uniqueness: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, chlorine atoms, and methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H8Cl2N2O2 |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-5-10(15-6-11(7)16(17)18)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
Clé InChI |
IGVFQCOZOYTFPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1[N+](=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



